molecular formula C7H12O2 B066602 1-(2-Hydroxycyclopentyl)ethan-1-one CAS No. 190143-64-7

1-(2-Hydroxycyclopentyl)ethan-1-one

Katalognummer: B066602
CAS-Nummer: 190143-64-7
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: NAAMGEYNWCFXQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetylcyclopentanol is an organic compound that belongs to the class of cyclopentanols It is characterized by a cyclopentane ring substituted with an acetyl group and a hydroxyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Acetylcyclopentanol can be synthesized through several methods. One common approach involves the reduction of 2-acetylcyclopentanone using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol, under controlled temperature conditions to ensure the selective reduction of the carbonyl group to a hydroxyl group.

Industrial Production Methods: In an industrial setting, the production of 2-acetylcyclopentanol may involve catalytic hydrogenation of 2-acetylcyclopentanone in the presence of metal catalysts such as palladium or platinum. This method is advantageous due to its scalability and efficiency in producing high yields of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Acetylcyclopentanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of 2-acetylcyclopentanone.

    Reduction: As mentioned earlier, reduction can be achieved using sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation reactions can occur in the presence of halogenating agents such as bromine or chlorine, resulting in the substitution of the hydroxyl group with a halogen atom.

Major Products Formed:

    Oxidation: 2-Acetylcyclopentanone

    Reduction: 2-Acetylcyclopentanol

    Substitution: Halogenated derivatives of 2-acetylcyclopentanol

Wissenschaftliche Forschungsanwendungen

2-Acetylcyclopentanol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of medicinal compounds.

    Industry: It is utilized in the production of fragrances and flavors due to its unique chemical structure and properties.

Wirkmechanismus

The mechanism of action of 2-acetylcyclopentanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes and receptors, leading to various biochemical effects. The hydroxyl group in its structure allows it to form hydrogen bonds, influencing its reactivity and interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

    Cyclopentanol: A simpler analog with only a hydroxyl group attached to the cyclopentane ring.

    2-Acetylcyclopentanone: The oxidized form of 2-acetylcyclopentanol.

    Cyclopentanone: A related compound with a carbonyl group instead of a hydroxyl group.

Uniqueness: 2-Acetylcyclopentanol is unique due to the presence of both an acetyl group and a hydroxyl group on the cyclopentane ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its simpler analogs, making it a valuable compound in synthetic chemistry and industrial applications.

Eigenschaften

CAS-Nummer

190143-64-7

Molekularformel

C7H12O2

Molekulargewicht

128.17 g/mol

IUPAC-Name

1-(2-hydroxycyclopentyl)ethanone

InChI

InChI=1S/C7H12O2/c1-5(8)6-3-2-4-7(6)9/h6-7,9H,2-4H2,1H3

InChI-Schlüssel

NAAMGEYNWCFXQA-UHFFFAOYSA-N

SMILES

CC(=O)C1CCCC1O

Kanonische SMILES

CC(=O)C1CCCC1O

Synonyme

Ethanone, 1-(2-hydroxycyclopentyl)- (9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.